molecular formula C17H20N2O4S B6717100 N-[5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylphenyl]acetamide

N-[5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylphenyl]acetamide

Cat. No.: B6717100
M. Wt: 348.4 g/mol
InChI Key: VQGIMQTYOHUBLD-UHFFFAOYSA-N
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Description

N-[5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylphenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a hydroxyphenyl group, and an acetamide group. These functional groups contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-19(14-6-8-15(21)9-7-14)24(22,23)16-10-5-12(2)17(11-16)18-13(3)20/h5-11,21H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGIMQTYOHUBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC(=C(C=C2)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylphenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Sulfonation: Introduction of the sulfonamide group.

    Acetylation: Addition of the acetamide group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and sulfonating agents like chlorosulfonic acid for sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the sulfonamide group can produce primary amines.

Scientific Research Applications

N-[5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylphenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(ethylsulfamoyl)phenyl]acetamide
  • N-[5-(methylsulfamoyl)-2-hydroxyphenyl]acetamide
  • N-[4-(hydroxyphenyl)sulfamoyl]benzamide

Uniqueness

N-[5-[ethyl-(4-hydroxyphenyl)sulfamoyl]-2-methylphenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

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